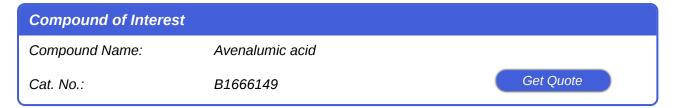


In Silico Deep Dive: Predicting the Bioactivity of Avenalumic Acid

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The quest for novel therapeutic agents is a cornerstone of modern medicine. **Avenalumic acid**, a naturally occurring phenolic compound, presents an interesting scaffold for potential drug development. This technical guide provides a comprehensive in silico analysis of **Avenalumic acid**, leveraging established computational tools to predict its bioactivity, pharmacokinetic properties, and potential toxicity. By summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of **Avenalumic acid**'s therapeutic potential, guiding future in vitro and in vivo validation studies.

Predicted Physicochemical and Pharmacokinetic Properties

A molecule's journey through the human body is governed by its physicochemical properties. To predict the absorption, distribution, metabolism, and excretion (ADME) profile of **Avenalumic acid**, the SwissADME web server was employed. The Simplified Molecular Input Line Entry System (SMILES) string for **Avenalumic acid**, C1=CC(=CC=C/C=C/C(=O)O)O, sourced from PubChem (CID: 21951591), was used as the input for this analysis.[1]

Table 1: Predicted Physicochemical Properties of Avenalumic Acid



Property	Predicted Value	Unit
Molecular Formula	C11H10O3	
Molecular Weight	190.19	g/mol
LogP (Consensus)	2.18	
Water Solubility (ESOL)	-2.57	log(mol/L)
Topological Polar Surface Area (TPSA)	57.53	Å ²
Number of Hydrogen Bond Acceptors	3	
Number of Hydrogen Bond Donors	2	_
Number of Rotatable Bonds	4	

Table 2: Predicted Pharmacokinetic Properties of Avenalumic Acid (SwissADME)

Parameter	Prediction
Gastrointestinal Absorption	High
Blood-Brain Barrier Permeant	No
P-glycoprotein Substrate	No
CYP1A2 Inhibitor	Yes
CYP2C19 Inhibitor	Yes
CYP2C9 Inhibitor	Yes
CYP2D6 Inhibitor	No
CYP3A4 Inhibitor	Yes
Lipinski's Rule of Five Violations	0
Bioavailability Score	0.55



The predictions suggest that **Avenalumic acid** possesses favorable drug-like properties, with no violations of Lipinski's Rule of Five, indicating good oral bioavailability. Its high predicted gastrointestinal absorption is a positive attribute for an orally administered drug. However, the predicted inhibition of several key cytochrome P450 enzymes warrants further investigation for potential drug-drug interactions.

Predicted Bioactivity Score

The potential biological targets of a small molecule can be inferred from its chemical structure. The Molinspiration cheminformatics server was utilized to predict the bioactivity score of **Avenalumic acid** against major drug target classes. A higher score indicates a higher probability of biological activity.

Table 3: Predicted Bioactivity Scores of Avenalumic Acid (Molinspiration)

Target Class	Bioactivity Score
GPCR Ligand	-0.25
Ion Channel Modulator	-0.38
Kinase Inhibitor	-0.45
Nuclear Receptor Ligand	0.15
Protease Inhibitor	-0.21
Enzyme Inhibitor	0.28

According to Molinspiration's scoring, a bioactivity score greater than 0.0 suggests a molecule is likely to be active, a score between -0.50 and 0.00 suggests moderate activity, and a score less than -0.50 suggests inactivity.[2] The results indicate that **Avenalumic acid** is predicted to be moderately active as a nuclear receptor ligand and an enzyme inhibitor. This aligns with a previous in silico study that also estimated **Avenalumic acid** to be an active enzyme inhibitor. [1][3]

Predicted Toxicity Risks



Early assessment of potential toxicity is crucial in the drug discovery pipeline. The OSIRIS Property Explorer was used to predict the toxicity risks associated with the chemical structure of **Avenalumic acid**. This tool identifies fragments within the molecule that are known to be associated with specific toxicities.

Table 4: Predicted Toxicity Risks of **Avenalumic Acid** (OSIRIS Property Explorer)

Toxicity Risk	Prediction
Mutagenicity	No Risk
Tumorigenicity	No Risk
Irritant Effects	No Risk
Reproductive Effects	No Risk

The in silico toxicity assessment suggests that **Avenalumic acid** has a low-risk profile, with no predicted risks for mutagenicity, tumorigenicity, irritant effects, or reproductive effects.

Experimental Protocols for In Silico Predictions

The following sections detail the methodologies for the key in silico experiments cited in this guide.

Physicochemical and Pharmacokinetic Property Prediction using SwissADME

Objective: To predict the ADME properties of **Avenalumic acid**.

Methodology:

- Input: The canonical SMILES string of Avenalumic acid
 (C1=CC(=CC+C/C=C/C=C/C(=O)O)O) is obtained from a chemical database such as PubChem.
- Web Server Access: Navigate to the SwissADME web server (4--INVALID-LINK--]



- Submission: Paste the SMILES string into the input box.
- Execution: Initiate the prediction by clicking the "Run" button.
- Data Collection: The server will output a comprehensive report including physicochemical properties, pharmacokinetic predictions, drug-likeness parameters, and a "Bioavailability Radar" visualization. The quantitative data presented in Tables 1 and 2 are extracted from this report.

Bioactivity Score Prediction using Molinspiration

Objective: To predict the bioactivity score of **Avenalumic acid** against major drug target classes.

Methodology:

- Input: The SMILES string of Avenalumic acid is used as the input.
- Web Server Access: Access the Molinspiration online property calculation service (5--INVALID-LINK--]
- Submission: Input the SMILES string into the provided field.
- Execution: Select the "Predict Bioactivity" option.
- Data Collection: The tool calculates and displays the bioactivity scores for GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors. These values are recorded in Table 3.

Toxicity Risk Prediction using OSIRIS Property Explorer

Objective: To assess the potential toxicity risks of **Avenalumic acid** based on its chemical structure.

Methodology:

• Input: The chemical structure of **Avenalumic acid** is drawn or inputted as a SMILES string.

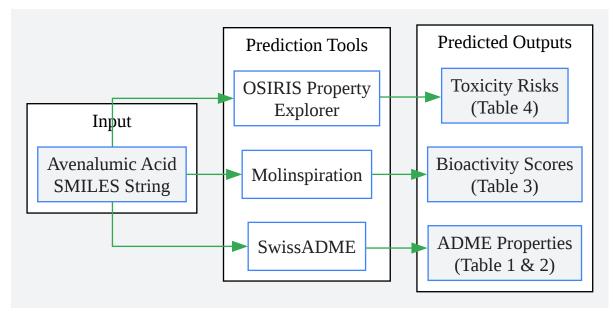


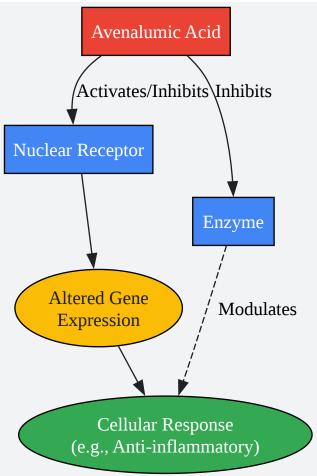
- Web Server Access: Navigate to the OSIRIS Property Explorer web tool (--INVALID-LINK--).
- Structure Input: Use the provided molecular editor to draw the structure of Avenalumic acid
 or paste the SMILES string.
- Real-time Analysis: The tool automatically calculates and displays various properties, including toxicity risks, in real-time.
- Data Collection: The predictions for mutagenicity, tumorigenicity, irritant effects, and reproductive effects are observed and recorded in Table 4. The results are color-coded, with green indicating no risk.

Visualizing the In Silico Workflow and Potential Pathways

To provide a clear visual representation of the processes and potential biological interactions described, the following diagrams were generated using Graphviz (DOT language).







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